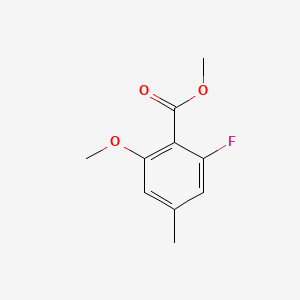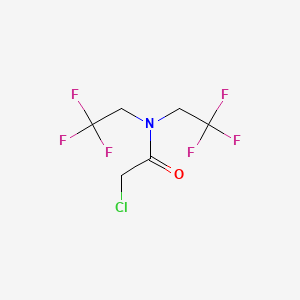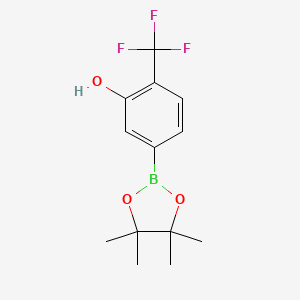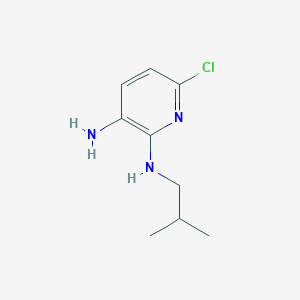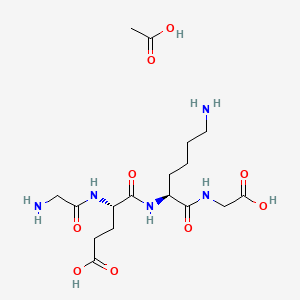
2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C8H14BBrO2. This compound is of interest due to its unique structure, which includes a bromoethenyl group attached to a dioxaborolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a bromoethenyl precursor under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where the dioxaborolane is reacted with a bromoethenyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction Reactions: Reduction of the bromoethenyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate or sodium hydroxide), and oxidizing agents (such as hydrogen peroxide or sodium periodate). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted dioxaborolanes, while oxidation reactions can produce boronic acids or esters.
科学研究应用
2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the bromoethenyl and dioxaborolane groups. The bromoethenyl group can undergo nucleophilic substitution, while the dioxaborolane ring can participate in cross-coupling reactions. These properties make the compound a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
2-Bromoethanol: Similar in structure but lacks the dioxaborolane ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the bromoethenyl group.
2-Bromostyrene: Contains a bromoethenyl group but has a different aromatic ring structure.
Uniqueness
2-(Bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the bromoethenyl group and the dioxaborolane ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and various scientific research applications.
属性
分子式 |
C8H14BBrO2 |
|---|---|
分子量 |
232.91 g/mol |
IUPAC 名称 |
2-(2-bromoethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H14BBrO2/c1-7(2)8(3,4)12-9(11-7)5-6-10/h5-6H,1-4H3 |
InChI 键 |
GCKFQNDKDMFCGM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


